7-(Benzyloxy)quinoline-4-carbonitrile
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Overview
Description
7-(Benzyloxy)quinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C17H12N2O and a molecular weight of 260.29 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of 7-(Benzyloxy)quinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine under microwave irradiation with nanostructured titanium dioxide photocatalysts . This method is solvent-free and offers high yields. Industrial production methods often involve similar catalytic processes to ensure efficiency and scalability.
Chemical Reactions Analysis
7-(Benzyloxy)quinoline-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
7-(Benzyloxy)quinoline-4-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)quinoline-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer research, it may induce apoptosis or cell cycle arrest by targeting specific proteins involved in cell proliferation .
Comparison with Similar Compounds
7-(Benzyloxy)quinoline-4-carbonitrile can be compared with other quinoline derivatives such as:
4-(4-Substituted-anilino)quinoline derivatives: These compounds are known for their anticancer activities and are structurally similar but differ in their substitution patterns.
7-Chloro-4-aminoquinoline derivatives: These are used in antimalarial drugs and have different functional groups that confer unique biological activities.
The uniqueness of this compound lies in its specific benzyloxy and carbonitrile groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N2O |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
7-phenylmethoxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-14-8-9-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-10H,12H2 |
InChI Key |
YYEHSSNSIIHMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)C#N |
Origin of Product |
United States |
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